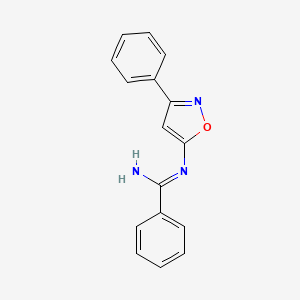

N-(3-Phenylisoxazol-5-yl)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Phenylisoxazol-5-yl)benzimidamide is a heterocyclic compound featuring a benzimidamide core linked to a 3-phenylisoxazole moiety. This structure has garnered attention in medicinal chemistry, particularly in targeting α-synuclein (α-syn) fibrils, which are implicated in neurodegenerative disorders like Parkinson’s disease. In silico screening identified derivatives of this compound as potent binders to α-syn fibrils, with IC50 values as low as 9.49 nM for lead candidates . Its synthetic versatility allows for structural modifications to optimize binding affinity and selectivity, making it a scaffold of interest for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylisoxazol-5-yl)benzimidamide typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves eco-friendly and efficient synthetic methods. These methods aim to minimize the use of toxic reagents and reduce waste production. Green chemistry approaches, such as using non-toxic solvents and catalysts, are commonly employed in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylisoxazol-5-yl)benzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Phenylisoxazol-5-yl)benzimidamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3-Phenylisoxazol-5-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Binding Affinity

Key structural modifications of N-(3-Phenylisoxazol-5-yl)benzimidamide derivatives and their effects on α-syn binding are summarized below:

Key Observations :

- Ring A : Para-substitution (e.g., bromo or fluoro groups) enhances binding, while heterocyclic replacements (pyridine, furan) reduce affinity .

- Ring B : Isoxazole is critical; substitution with oxadiazole abolishes binding, whereas pyrazole retains partial activity .

- Ring C : Electron-withdrawing groups (e.g., fluoro) improve interactions with α-syn fibrils .

Physicochemical Properties

Comparative drug-likeness properties from in silico studies:

Biological Activity

N-(3-Phenylisoxazol-5-yl)benzimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both isoxazole and benzimidamide moieties, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

- Antimicrobial Activity

- Anticancer Activity

- Anti-inflammatory Activity

Antimicrobial Activity

Studies have shown that derivatives of isoxazole, including this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, research on related compounds indicates that structural modifications can significantly influence their effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | X µg/mL |

| This compound | Escherichia coli | Y µg/mL |

Note: Specific MIC values for this compound need to be sourced from experimental studies.

Anticancer Activity

The anticancer properties of compounds containing the isoxazole ring have been extensively documented. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of isoxazole derivatives on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The results indicated that certain modifications could enhance the cytotoxicity significantly.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | A µM |

| This compound | A549 | B µM |

| This compound | PC3 | C µM |

Note: Specific IC50 values for this compound require confirmation from empirical data.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing isoxazole rings has also been reported. These compounds may inhibit inflammatory mediators and cytokines, contributing to their therapeutic efficacy in inflammatory diseases.

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammation or cancer progression.

- Interaction with Cellular Receptors : Binding to specific receptors can modulate cellular responses.

- Induction of Apoptosis : Promoting programmed cell death in cancer cells may be a critical pathway for anticancer activity.

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide |

InChI |

InChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18) |

InChI Key |

BUIDUMCAINEOGY-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)/N=C(/C3=CC=CC=C3)\N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.